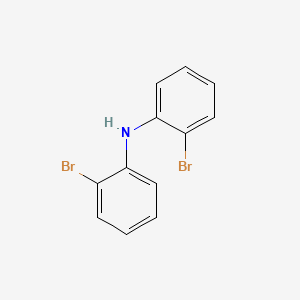
Bis(2-bromophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-bromophenyl)amine is a chemical compound with the molecular formula C12H9Br2N and a molecular weight of 327.02 . It is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The precursor this compound can be synthesized from 2-bromoaniline and bromoiodobenze by a palladium-catalyzed cross-coupling reaction in the presence of bis(2-diphenylphosphino)phenyl ether .Molecular Structure Analysis
The molecular structure of this compound consists of two bromophenyl groups attached to an amine group . The InChI code for this compound is 1S/C12H9Br2N/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H .Chemical Reactions Analysis
This compound can undergo a palladium-catalyzed addition of terminal acetylenes between the aryl rings, leading to the formation of substituted acridines . This reaction pathway is favored over a double Sonogashira reaction to form bis(tolan)amine when a diamine base is included and the temperature is elevated .Applications De Recherche Scientifique
Synthesis of Acridines
Bis(2-bromophenyl)amine is used in the synthesis of substituted acridines through the palladium-catalyzed addition of terminal acetylenes between the aryl rings . This method is demonstrated with several aryl-alkynes and alkyl-alkynes .
Formation of Polycyclic Aromatic Molecules
In the study of ring-closure mechanisms of aromatic molecules, this compound is used to produce a variety of polycyclic aromatic molecules, particularly 9-substituted acridines .
Anticancer and Antimicrobial Uses
The ability of acridine, which can be synthesized using this compound, to bind DNA has made it a target for anticancer and antimicrobial uses .
Organic Dyes and Staining Agents
Acridine, synthesized using this compound, is most often found in organic dyes and staining agents for microscopy .
Electronic Properties and Photo-redox Catalysts
More recently, acridines synthesized using this compound have been investigated for their electronic properties and as photo-redox catalysts .
Synthesis of 9-Benzylacridine
The microwave reaction of phenylacetylene with this compound in the presence of a diamine solvent results in a significant yield of 9-benzylacridine .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-(2-bromophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPIBICIVXDVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2592913.png)

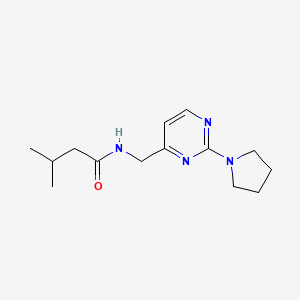

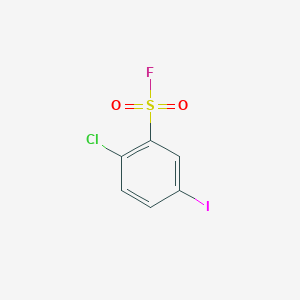
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2592919.png)
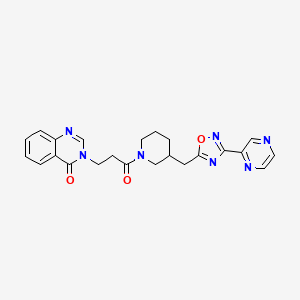

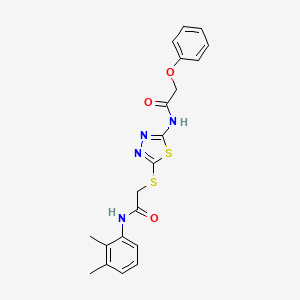
![N-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2592928.png)


![5-Benzyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592931.png)
